molecular formula C17H28N4O3S B4548051 4-[methyl(methylsulfonyl)amino]-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide

4-[methyl(methylsulfonyl)amino]-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide

Cat. No.: B4548051
M. Wt: 368.5 g/mol
InChI Key: NFWFVWVFSHMADH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[methyl(methylsulfonyl)amino]-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide is a useful research compound. Its molecular formula is C17H28N4O3S and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.18821194 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Automated Pre-column Derivatization and HPLC

W. Kline, S. Kusma, and B. Matuszewski (1999) developed a sensitive method for determining a non-peptide oxytocin receptor antagonist in human plasma using automated pre-column derivatization followed by high-performance liquid chromatography with fluorescence detection. This method may serve as a foundational technique for analyzing the compound's concentration in biological samples Determination of a non-peptide oxytocin receptor antagonist in human plasma by automated pre-column derivatization and high performance liquid chromatography with fluorescence detection.

Pharmacological Properties as Serotonin Receptor Agonists

S. Sonda, K. Katayama, Toshio Kawahara, N. Sato, and K. Asano (2004) synthesized and evaluated a series of benzamide derivatives for their effect on gastrointestinal motility, identifying compounds with potential as novel prokinetic agents Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists.

Class III Antiarrhythmic Activity

J. Ellingboe, W. Spinelli, M. Winkley, Thomas T. Nguyen, R. Parsons, I. Moubarak, J. Kitzen, Donna Von Engen, and J. Bagli (1992) investigated the class III antiarrhythmic activity of 4-[(methylsulfonyl)amino]benzamides, highlighting their potential in treating ventricular fibrillation without affecting conduction Class III antiarrhythmic activity of novel substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides.

Glycine Transporter-1 Inhibitors

C. Cioffi, Shuang Liu, M. Wolf, P. Guzzo, K. Sadalapure, V. Parthasarathy, David T. J. Loong, J. Maeng, E. Carulli, Xiao Fang, K. Karunakaran, Lakshman Matta, Sok Hui Choo, Shailijia Panduga, Ronald N. Buckle, R. N. Davis, Samuel A. Sakwa, Priya Gupta, B. Sargent, N. Moore, M. Luche, G. Carr, Y. Khmelnitsky, Jiffry Ismail, Mark Chung, M. Bai, W. Leong, N. Sachdev, S. Swaminathan, and A. Mhyre (2016) detailed their efforts in identifying potent inhibitors of glycine transporter-1, offering insights into the therapeutic potential for neurological conditions Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1.

Enzymatic Metabolism in Antidepressant Development

Mette G. Hvenegaard, B. Bang-Andersen, H. Pedersen, M. Jørgensen, A. Püschl, and L. Dalgaard (2012) studied the oxidative metabolism of a novel antidepressant, uncovering the cytochrome P450 enzymes involved. Their research provides a crucial understanding of the drug's metabolic pathways, which is essential for optimizing therapeutic efficacy and safety Identification of the Cytochrome P450 and Other Enzymes Involved in the In Vitro Oxidative Metabolism of a Novel Antidepressant, Lu AA21004.

Properties

IUPAC Name

4-[methyl(methylsulfonyl)amino]-N-[3-(4-methylpiperazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3S/c1-19-11-13-21(14-12-19)10-4-9-18-17(22)15-5-7-16(8-6-15)20(2)25(3,23)24/h5-8H,4,9-14H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWFVWVFSHMADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.